molecular formula C8H14O3 B6252219 1-(2-methoxypropan-2-yl)cyclopropane-1-carboxylic acid CAS No. 1447944-32-2

1-(2-methoxypropan-2-yl)cyclopropane-1-carboxylic acid

Cat. No.: B6252219
CAS No.: 1447944-32-2
M. Wt: 158.2
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Description

1-(2-Methoxypropan-2-yl)cyclopropane-1-carboxylic acid is an organic compound characterized by a cyclopropane ring substituted with a carboxylic acid group and a 2-methoxypropan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Methoxypropan-2-yl)cyclopropane-1-carboxylic acid can be synthesized through several methods. One common approach involves the cyclopropanation of an appropriate alkene precursor using a reagent such as diiodomethane in the presence of a zinc-copper couple. The resulting cyclopropane intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions to introduce the carboxylic acid group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or nickel complexes can be employed to facilitate the cyclopropanation and carboxylation reactions. Optimized reaction conditions, including temperature, pressure, and solvent choice, are crucial for maximizing the production scale.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxypropan-2-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles such as halides or amines replace the methoxy group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halide substitution.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halides or amines.

Scientific Research Applications

1-(2-Methoxypropan-2-yl)cyclopropane-1-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-methoxypropan-2-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit or activate enzymes by binding to their active sites, thereby modulating metabolic pathways. The compound’s structural features allow it to fit into enzyme pockets, influencing their activity and leading to various biochemical effects.

Comparison with Similar Compounds

1-(2-Methoxypropan-2-yl)cyclopropane-1-carboxylic acid can be compared with other cyclopropane derivatives:

    1-(2-Hydroxypropan-2-yl)cyclopropane-1-carboxylic acid: Similar structure but with a hydroxyl group instead of a methoxy group, leading to different reactivity and solubility properties.

    1-(2-Chloropropan-2-yl)cyclopropane-1-carboxylic acid:

The uniqueness of this compound lies in its methoxy group, which imparts distinct electronic and steric effects, influencing its reactivity and interactions in various chemical and biological contexts.

Properties

CAS No.

1447944-32-2

Molecular Formula

C8H14O3

Molecular Weight

158.2

Purity

95

Origin of Product

United States

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